molecular formula C17H17ClN4O2 B2419248 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 941255-21-6

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2419248
CAS No.: 941255-21-6
M. Wt: 344.8
InChI Key: AGAJGRSMXOTQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the chlorophenyl, furan-2-ylmethyl, and propyl groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its triazole core, which is known for its pharmacological properties.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl and furan-2-ylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole core.

    Itraconazole: Another antifungal compound with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Biological Activity

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its structure can be summarized as follows:

Property Details
IUPAC Name 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyltriazole-4-carboxamide
Molecular Formula C17H17ClN4O2
Molecular Weight 348.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known for its ability to inhibit enzymes and receptors involved in critical biological pathways. The presence of the chlorophenyl and furan-2-ylmethyl groups enhances binding affinity and specificity towards these targets, potentially leading to various pharmacological effects.

Antimicrobial and Antifungal Properties

Recent studies have highlighted the antimicrobial efficacy of triazole derivatives, including this compound. The compound has shown promising antifungal activity against several strains, which is a significant advantage given the increasing resistance to conventional antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

  • Cell Line Studies : In vitro tests demonstrated that the compound exhibited significant cytotoxic effects against multiple cancer cell lines, including lung cancer (H460) and breast cancer (MCF7) cells. IC50 values reported ranged from 6.06 µM to 49.85 µM depending on the specific cell line tested .
  • Mechanistic Insights : Investigations into the mechanism revealed that treatment with this compound led to increased apoptosis and reactive oxygen species (ROS) generation in cancer cells. Western blot analyses indicated elevated levels of LC3 expression, suggesting autophagy induction as a potential pathway for its anticancer effects .

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Study on Antifungal Activity : In a comparative study assessing various triazole derivatives, this compound was found to possess significant antifungal properties against Candida spp., demonstrating lower MIC values compared to standard antifungal agents .
  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects against H460 lung cancer cells showed that the compound induced cell death through apoptosis with an IC50 value of approximately 6.06 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .

Summary of Findings

Activity Type IC50 Value (µM) Cell Line/Organism
AntifungalVariesCandida spp.
Anticancer6.06H460 (lung cancer)
Anticancer49.85MCF7 (breast cancer)

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-2-4-15-16(17(23)19-11-14-5-3-10-24-14)20-21-22(15)13-8-6-12(18)7-9-13/h3,5-10H,2,4,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAJGRSMXOTQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.